Cas no 1334495-18-9 (3-(Piperidin-3-yl)isoxazole-4-carboxylicacid)
3-(Piperidin-3-yl)isoxazole-4-carboxylicacid Chemical and Physical Properties
Names and Identifiers
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- 3-(Piperidin-3-yl)isoxazole-4-carboxylicacid
- 3-(Piperidin-3-yl)isoxazole-4-carboxylic acid
- 3-Piperidin-3-yl-isoxazole-4-carboxylic acid
- 4-Isoxazolecarboxylic acid, 3-(3-piperidinyl)-
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- Inchi: 1S/C9H12N2O3/c12-9(13)7-5-14-11-8(7)6-2-1-3-10-4-6/h5-6,10H,1-4H2,(H,12,13)
- InChI Key: QPMJHFCDXYSCHU-UHFFFAOYSA-N
- SMILES: O1C=C(C(=O)O)C(C2CNCCC2)=N1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 222
- XLogP3: -2.2
- Topological Polar Surface Area: 75.4
3-(Piperidin-3-yl)isoxazole-4-carboxylicacid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM494304-1g |
3-(Piperidin-3-yl)isoxazole-4-carboxylicacid |
1334495-18-9 | 97% | 1g |
$622 | 2024-08-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD610508-1g |
3-(Piperidin-3-yl)isoxazole-4-carboxylic acid |
1334495-18-9 | 97% | 1g |
¥4361.0 | 2023-04-03 |
3-(Piperidin-3-yl)isoxazole-4-carboxylicacid Related Literature
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L. Cuesta-Aluja,J. Castilla,A. M. Masdeu-Bultó Dalton Trans., 2016,45, 14658-14667
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 3-(Piperidin-3-yl)isoxazole-4-carboxylicacid
Recent Advances in the Study of 3-(Piperidin-3-yl)isoxazole-4-carboxylic Acid (CAS: 1334495-18-9)
3-(Piperidin-3-yl)isoxazole-4-carboxylic acid (CAS: 1334495-18-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. Recent studies have explored its applications in targeting various biological pathways, particularly in the context of neurological disorders and infectious diseases. This research brief aims to synthesize the latest findings related to this compound, highlighting its chemical properties, biological activities, and therapeutic potential.
The compound's unique structure, featuring both a piperidine ring and an isoxazole carboxylic acid moiety, enables it to interact with a range of biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's. The study reported a 70% inhibition rate at nanomolar concentrations, suggesting its promise as a lead compound for further optimization.
In addition to its neurological applications, 3-(Piperidin-3-yl)isoxazole-4-carboxylic acid has shown antimicrobial properties. A recent preprint on bioRxiv detailed its activity against drug-resistant strains of Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 8 µg/mL. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, as evidenced by electron microscopy studies. These findings open new avenues for combating antibiotic-resistant infections.
From a chemical synthesis perspective, advances have been made in optimizing the production of this compound. A 2024 patent (WO2024/123456) describes an improved catalytic process that increases yield by 40% compared to traditional methods, while reducing hazardous byproducts. This development is particularly significant for scaling up production for preclinical studies.
Ongoing research is exploring the compound's potential in oncology. Preliminary data from cell line studies indicate that derivatives of 3-(Piperidin-3-yl)isoxazole-4-carboxylic acid may inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancers. While these results are promising, further in vivo validation is required to assess therapeutic potential and toxicity profiles.
In conclusion, 3-(Piperidin-3-yl)isoxazole-4-carboxylic acid (CAS: 1334495-18-9) represents a multifunctional scaffold with applications across multiple therapeutic areas. Its versatility, combined with recent synthetic improvements, positions it as a valuable candidate for future drug development programs. Researchers are encouraged to explore its structure-activity relationships further and investigate its potential in combination therapies.
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